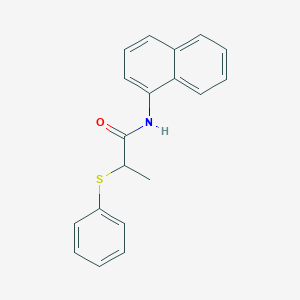
N-1-naphthyl-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-2-(phenylthio)propanamide, commonly known as NPP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a chemical compound that belongs to the class of amides and is synthesized through a complex process.
Mécanisme D'action
The mechanism of action of NPP is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. NPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NPP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that NPP inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. NPP has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, NPP has been found to have neuroprotective effects in animal models of cerebral ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPP in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study their functions in greater detail. Additionally, NPP has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using NPP in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on NPP. One direction is the development of new drugs based on the structure of NPP. Another direction is the study of the mechanism of action of NPP, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of NPP in humans, as most of the studies to date have been conducted in vitro or in animal models.
Méthodes De Synthèse
The synthesis of NPP involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1-naphthylamine with thionyl chloride to produce 1-naphthyl isothiocyanate. This compound is then reacted with phenylacetic acid to form N-1-naphthyl-2-phenylthioacetamide. Finally, N-1-naphthyl-2-phenylthioacetamide is treated with hydrobromic acid to produce NPP.
Applications De Recherche Scientifique
NPP has been used in various scientific research applications due to its unique properties. One of the primary applications of NPP is in the field of medicinal chemistry. NPP has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. Additionally, NPP has been used in the synthesis of other compounds, such as benzothiazoles and benzimidazoles, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCEOGZWXXUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol](/img/structure/B4953321.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-methoxy-2-oxoethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4953328.png)
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)
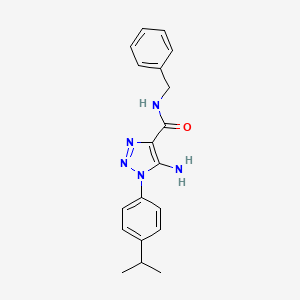
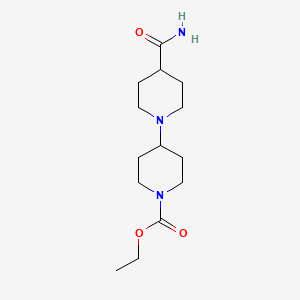
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
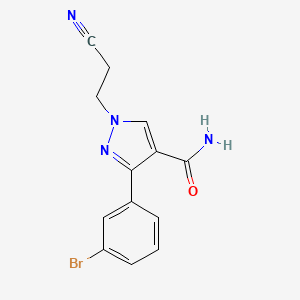

![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
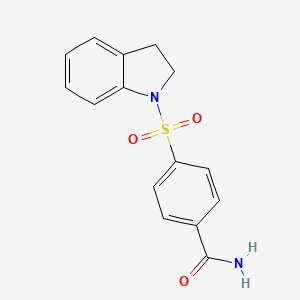
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
